

# Introduction: The Strategic Importance of Formylpyridines in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Methyl 5-formylpyridine-2-carboxylate

**Cat. No.:** B1317605

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Formylpyridines, the pyridine analogues of benzaldehyde, represent a cornerstone class of heterocyclic compounds pivotal to advancements in medicinal chemistry, coordination chemistry, and organic synthesis.<sup>[1][2][3]</sup> Comprising three primary isomers—2-formylpyridine (picolinaldehyde), 3-formylpyridine (nicotinaldehyde), and 4-formylpyridine (isonicotinaldehyde)—these molecules offer a unique confluence of reactivity. The pyridine ring, a bioisostere of benzene, imparts aqueous solubility, metabolic stability, and hydrogen bonding capabilities, making it a privileged scaffold in drug design.<sup>[4]</sup> The aldehyde functionality serves as a versatile chemical handle for a vast array of transformations.

This guide provides an in-depth exploration of the physical and chemical properties of formylpyridine derivatives. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure, electronic effects, and observable properties, offering field-proven insights for researchers, scientists, and drug development professionals.

## Part 1: Isomer-Specific Physical and Spectroscopic Properties

The position of the formyl group on the pyridine ring profoundly influences the molecule's physical and electronic characteristics. This is a direct consequence of the interplay between the inductive electron-withdrawing effect of the nitrogen heteroatom and the resonance effects involving the aldehyde group.

## Comparative Physical Properties

The physical states and constants of the three primary formylpyridine isomers vary significantly, impacting their handling, purification, and reaction conditions. 2-Formylpyridine is a colorless to yellow oily liquid, while its isomers are also liquids at or near room temperature.[5][6]

### Data Presentation: Physical Properties of Formylpyridine Isomers

Property	2-Formylpyridine	3-Formylpyridine	4-Formylpyridine
CAS Number	[1121-60-4][7]	[500-22-1][8]	[872-85-5][9]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO[7]	C <sub>6</sub> H <sub>5</sub> NO[8]	C <sub>6</sub> H <sub>5</sub> NO[9]
Molecular Weight	107.11 g/mol [7]	107.11 g/mol [8]	107.11 g/mol [9]
Appearance	Colorless to yellow oily liquid[5][10]	Clear brown to yellow liquid[11]	Clear liquid or white solid[12]
Melting Point	-21 °C[7][13]	8 °C[8]	-4 to -1 °C[9][12]
Boiling Point	181 °C (at 760 mmHg)[5][7]	78-81 °C (at 10 mmHg)[11]	180 °C (at 760 mmHg)[12]
Density	1.120 - 1.126 g/mL[5][7]	1.141 - 1.142 g/mL[8][11]	1.137 g/mL (at 20°C)[14]
Refractive Index	~1.537[7]	~1.550[8]	~1.544[9]
Solubility	Soluble in water[13]	Partially soluble in water[12]	Partially soluble in water[12]

Causality Insight: The differences in boiling and melting points can be attributed to variations in dipole moments and crystal packing efficiencies, which are dictated by the isomer's symmetry and the position of the nitrogen atom relative to the polar aldehyde group.

## Spectroscopic Characterization: A Validating System

Accurate characterization is the bedrock of chemical research. For formylpyridines, a combination of FT-IR, NMR, and Mass Spectrometry provides a self-validating system to confirm structure and purity.

- Infrared (IR) Spectroscopy: The most telling feature is a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing between  $1690\text{-}1715\text{ cm}^{-1}$ . The exact position can offer clues about the isomer. Another key feature is the C-H stretch of the aldehyde proton, which appears as a weaker band around  $2720\text{-}2820\text{ cm}^{-1}$ .[\[15\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The aldehyde proton is highly deshielded and appears as a distinct singlet far downfield, typically between  $\delta 9.8$  and  $10.5\text{ ppm}$ . The aromatic protons on the pyridine ring appear in the  $\delta 7.5\text{-}9.0\text{ ppm}$  range, with splitting patterns unique to each substitution pattern (2-, 3-, or 4-), allowing for unambiguous isomer identification.
  - $^{13}\text{C}$  NMR: The carbonyl carbon is the most downfield signal, typically found between  $\delta 190$  and  $195\text{ ppm}$ . The chemical shifts of the pyridine ring carbons are also diagnostic of the isomer.[\[16\]](#)
- Mass Spectrometry: Electron ionization (EI) mass spectra typically show a prominent molecular ion ( $\text{M}^+$ ) peak at  $\text{m/z} = 107$ .[\[17\]](#) A characteristic fragmentation pattern involves the loss of the formyl radical ( $\cdot\text{CHO}$ ) to give a peak at  $\text{m/z} = 78$ , corresponding to the pyridinium cation.
- Objective: To verify the presence of the formyl group and confirm the identity of a formylpyridine sample.
- Methodology Rationale: Attenuated Total Reflectance (ATR) FT-IR is chosen for its speed and minimal sample preparation, ideal for liquid samples.
- Procedure:
  1. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
  2. Record a background spectrum. This is a critical step to subtract atmospheric  $\text{H}_2\text{O}$  and  $\text{CO}_2$  signals from the sample spectrum.
  3. Place one to two drops of the liquid formylpyridine sample directly onto the ATR crystal, ensuring it is fully covered.

4. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
5. Clean the crystal thoroughly after the measurement.

- Data Analysis (Self-Validation):
  - Confirm the presence of a strong, sharp peak in the 1690-1715  $\text{cm}^{-1}$  region (C=O stretch).
  - Identify the weaker aldehyde C-H stretch near 2720-2820  $\text{cm}^{-1}$ .
  - Observe the characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring between 1400-1600  $\text{cm}^{-1}$ .
  - The presence of all three features provides high confidence in the structural assignment.

## Part 2: The Landscape of Chemical Reactivity

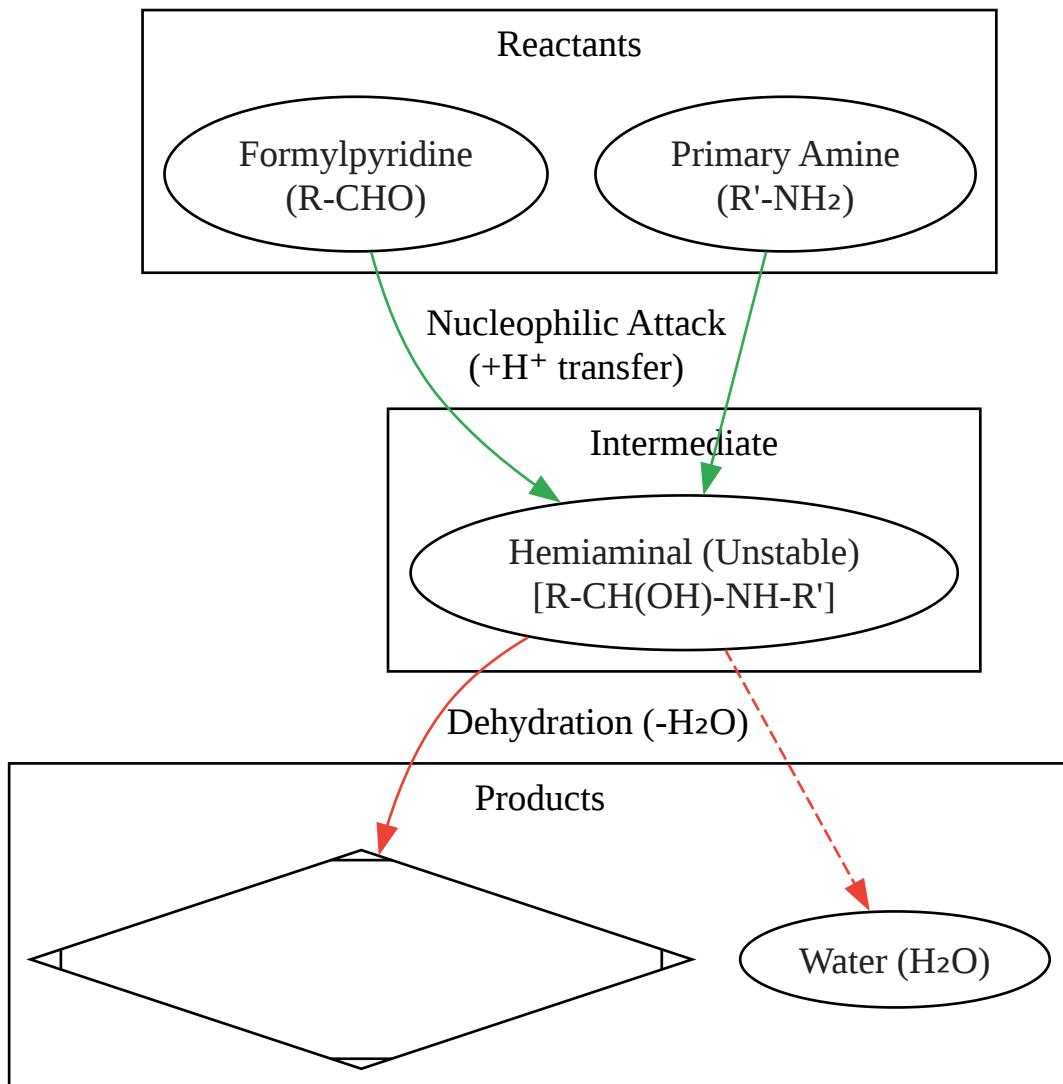
The chemical behavior of formylpyridines is a duality of aldehyde and pyridine ring chemistry. The electron-withdrawing nature of both the ring nitrogen and the formyl group significantly influences the molecule's reactivity.[\[18\]](#)[\[19\]](#)

### Reactions of the Aldehyde Group

The formyl group is the primary site of reactivity, undergoing transformations common to aromatic aldehydes.

- Oxidation: Formylpyridines can be readily oxidized to the corresponding picolinic, nicotinic, or isonicotinic acids using standard oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or hydrogen peroxide. These carboxylic acids are themselves valuable building blocks.
- Reduction: The aldehyde can be selectively reduced to a hydroxymethyl group (a pyridylcarbinol) using mild reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ).
- Schiff Base Formation: This is arguably one of the most important reactions of formylpyridines. They react readily with primary amines in a condensation reaction to form imines, also known as Schiff bases.[\[20\]](#) These products are exceptional ligands in

coordination chemistry and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[21][22][23][24]



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Caption: Mechanism of Schiff base (imine) formation from formylpyridine.

- **Cannizzaro Reaction:** In the presence of a strong base, formylpyridines (which lack  $\alpha$ -hydrogens) can undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[18] The reactivity in this reaction is influenced by the aldehyde's position and the solvent.[18]

## Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient, particularly at the 2-, 4-, and 6-positions, due to the electronegative nitrogen atom.<sup>[19]</sup> This makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The formyl group, being electron-withdrawing, further deactivates the ring towards electrophiles.

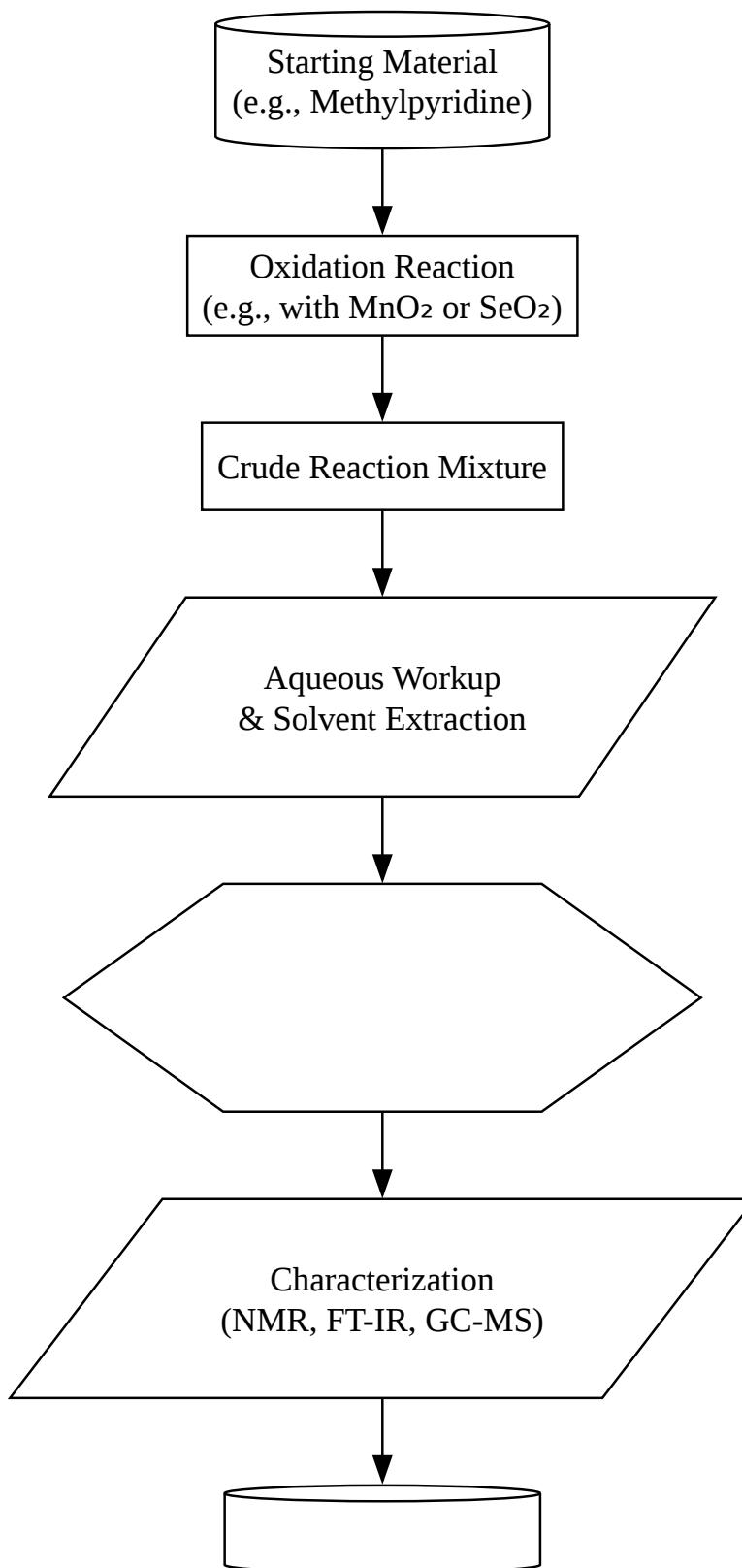
- **N-Oxidation:** The nitrogen atom, with its lone pair of electrons, is readily oxidized by peracids (e.g., m-CPBA) to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more amenable to certain substitution reactions.

## Part 3: Synthesis and Applications

The accessibility and versatile reactivity of formylpyridines make them indispensable starting materials in various fields.

### Synthesis Strategies

Formylpyridines are typically prepared via the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines.<sup>[5]</sup> Another established method involves the reaction of cyanopyridines with formic acid and water over a catalyst at high temperatures.<sup>[25]</sup>

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Caption: General workflow for the synthesis and purification of formylpyridines.

- Objective: To synthesize 2-formylpyridine from 2-(hydroxymethyl)pyridine.
- Rationale: This method uses a common and relatively mild oxidizing agent, manganese dioxide ( $\text{MnO}_2$ ), which selectively oxidizes the primary alcohol without over-oxidizing to the carboxylic acid.
- Materials:
  - 2-(Hydroxymethyl)pyridine (1 eq.)
  - Activated Manganese Dioxide ( $\text{MnO}_2$ , ~5-10 eq.)
  - Dichloromethane (DCM) or Chloroform (solvent)
  - Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
  - Celite® or filter aid
  - Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Procedure:
  1. To a round-bottom flask charged with a magnetic stir bar, add 2-(hydroxymethyl)pyridine and the solvent (DCM).
  2. Add the activated  $\text{MnO}_2$  portion-wise to the stirring solution. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction.
  3. Attach a condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  4. Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
  5. Filter the mixture through a pad of Celite® to remove the  $\text{MnO}_2$  solids. Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product.  
Trustworthiness Note: This filtration step is critical for removing the solid reagent and preventing contamination of the final product.

6. Combine the organic filtrates and dry over anhydrous  $\text{MgSO}_4$ .
7. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
8. The resulting crude oil can be purified by vacuum distillation to yield pure 2-formylpyridine.

- Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 1.2.

## Applications in Drug Development and Beyond

The pyridine scaffold is the second most common heterocycle found in FDA-approved drugs, and formylpyridine derivatives are key intermediates in their synthesis.[\[4\]](#)

- Pharmaceutical Intermediates: They are crucial building blocks for a wide range of bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.[\[2\]](#)[\[3\]](#)[\[12\]](#) For example, 2-formylpyridine is a precursor to Pralidoxime, a drug used to treat organophosphate poisoning.[\[5\]](#)
- Coordination Chemistry: As mentioned, the Schiff bases derived from formylpyridines are versatile multidentate ligands that form stable complexes with various metal ions.[\[20\]](#) These complexes have applications in catalysis, materials science, and as chemosensors.[\[20\]](#)[\[21\]](#)
- Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides, and formylpyridines serve as precursors in their manufacture.[\[20\]](#)

## Conclusion

Formylpyridine derivatives are far more than simple heterocyclic aldehydes; they are enabling molecules that bridge fundamental organic chemistry with applied sciences. Their properties are a finely tuned consequence of the electronic interplay between the formyl group and the pyridine nitrogen. A thorough understanding of their physical characteristics, spectroscopic signatures, and nuanced reactivity is essential for any scientist seeking to leverage these powerful building blocks in the design and synthesis of novel functional molecules for medicine, materials, and beyond.

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